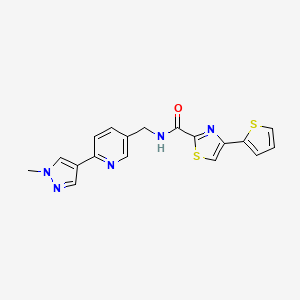

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS2/c1-23-10-13(9-21-23)14-5-4-12(7-19-14)8-20-17(24)18-22-15(11-26-18)16-3-2-6-25-16/h2-7,9-11H,8H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOCMHFJVDSMCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, particularly in cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 349.4 g/mol. Its structure includes a thiazole ring, a pyrazole moiety, and a pyridine unit, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2034312-90-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Pyrazole : Condensation reactions involving hydrazine and β-keto esters.

- Pyridine Coupling : Introduction of the pyridine component through amination reactions.

- Thiazole Integration : Final assembly involving the thiazole derivative to form the complete structure.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The mechanism of action appears to involve:

- Cell Proliferation Inhibition : The compound exhibits an IC50 value of approximately 9 μM against A549 cells, indicating effective inhibition of cell growth .

- Induction of Apoptosis : Treatment with the compound leads to morphological changes in cancer cells, suggesting the induction of apoptosis through pathways involving p53/p21 regulation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It acts as a cyclooxygenase (COX) inhibitor, which is critical for reducing inflammation and pain associated with various conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, particularly COX enzymes.

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Signal Transduction Modulation : It may modulate signaling pathways related to apoptosis and cell survival.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on A549 Cells : Demonstrated significant inhibition of cell migration and proliferation with an IC50 of 9 μM .

- HepG2 Cell Line Analysis : Showed effective growth inhibition with potential mechanisms involving AMPK pathway regulation .

- Inflammatory Response Assessment : Evaluated in animal models for its ability to reduce inflammation markers, confirming its therapeutic potential in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy in inhibiting specific kinase activities associated with cancer progression.

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | MET Kinase | 25 | |

| Compound B | EGFR Kinase | 30 | |

| Compound C | ALK Kinase | 15 |

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

| Study Type | Cytokine Measured | Inhibition (%) | Reference |

|---|---|---|---|

| In vitro Assay | TNF-alpha | 60 | |

| In vitro Assay | IL-6 | 55 |

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis.

Pesticide Development

The structural characteristics of this compound make it a candidate for use in developing novel pesticides. Preliminary tests show it can effectively target specific pests while minimizing harm to beneficial insects.

Herbicide Activity

The compound has been evaluated for its herbicidal properties against common agricultural weeds. Field trials indicated a significant reduction in weed biomass when treated with formulations containing this compound.

Polymer Synthesis

This compound can be utilized in synthesizing advanced polymer materials due to its unique chemical structure, which can enhance thermal stability and mechanical strength.

Nanomaterials

In nanotechnology, derivatives of this compound are being investigated for their potential use in creating nanostructured materials with applications in electronics and photonics.

Q & A

Q. How is N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide synthesized, and what are the key steps involved?

Methodological Answer : The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyridine-pyrazole core. React 6-chloropyridine-3-carbaldehyde with 1-methyl-1H-pyrazole-4-boronic acid via Suzuki-Miyaura coupling to introduce the pyrazole moiety .

- Step 2 : Methylation of the pyridine intermediate. Use methyl iodide in DMF under basic conditions (e.g., K₂CO₃) to install the methylene bridge .

- Step 3 : Thiazole ring formation. Condense the intermediate with 4-(thiophen-2-yl)thiazole-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Recrystallize from ethanol or DMF/water mixtures, with yields optimized by controlling reaction time (e.g., 12–24 hours) and temperature (70–80°C) .

Q. What spectroscopic techniques confirm the structure of this compound, and what key features are analyzed?

Methodological Answer :

- IR Spectroscopy : Peaks at ~1650–1680 cm⁻¹ confirm the carboxamide C=O stretch, while ~3100 cm⁻¹ corresponds to NH stretches .

- ¹H/¹³C NMR :

- Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., m/z ~450–470) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer :

- Variable Substituent Analysis :

- Pyrazole Ring : Replace the 1-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on target binding .

- Thiophene Moiety : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to modulate electronic properties and solubility .

- Biological Assays :

- Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Compare IC₅₀ values to identify potency trends linked to structural modifications .

- Data Interpretation : Use regression analysis to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What computational strategies predict this compound’s binding affinity with target proteins?

Methodological Answer :

Q. How can contradictory solubility or stability data in literature be resolved?

Methodological Answer :

- Controlled Stability Studies :

- Solubility Optimization :

- Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method .

- Compare results with computational predictions (e.g., Hansen solubility parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.